

Comparative Guide: Mass Spectrometry Fragmentation of 5-Ethynyl-7-azaindole

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Compound of Interest

Compound Name: 5-ethynyl-1H-pyrrolo[2,3-b]pyridine;hydrochloride

CAS No.: 2243509-58-0

Cat. No.: B2849537

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Executive Summary

5-Ethynyl-7-azaindole is a functionalized bicyclic heterocycle used extensively in "click" chemistry and Sonogashira couplings for drug discovery. Its mass spectral behavior is distinct from its halogenated precursors due to the lability of the ethynyl substituent and the basicity of the 7-azaindole core.

- Primary Identification Marker: Absence of halogen isotopic splitting and a characteristic neutral loss of acetylene (, 26 Da).
- Dominant Ionization Mode: ESI(+) yields stable ions due to the pyridine nitrogen ().

- **Critical Differentiator:** Unlike 5-bromo-7-azaindole, which fragments via radical halogen loss, the 5-ethynyl derivative undergoes ring-opening fragmentation initiated by loss.

Technical Analysis: Fragmentation Mechanics

Core Ionization Behavior

- **Electrospray Ionization (ESI):** The compound protonates readily at the position (pyridine ring), forming a stable ion at m/z 143.06 (Calculated Monoisotopic Mass: 142.05 Da).
- **Electron Impact (EI):** In GC-MS, the molecular ion is robust, often appearing as the base peak () due to the aromatic stability of the azaindole system.

Primary Fragmentation Pathways (MS/MS)

Upon Collision-Induced Dissociation (CID), the

ion follows two competitive pathways:

- **Pathway A: Ethynyl Cleavage (Minor)**
 - **Mechanism:** Loss of the ethynyl group as acetylene ().
 - **Transition:** (Loss of 26 Da).
 - **Significance:** This restores the pseudo-7-azaindole core cation.
- **Pathway B: Pyridine Ring Unzipping (Major)**

- o Mechanism: Characteristic of 7-azaindoles.[1][2] The protonated pyridine ring undergoes ring opening followed by the expulsion of hydrogen cyanide ().
- o Transition: (Loss of 27 Da).
- o Secondary Loss: Subsequent loss of the ethynyl group or a second from the pyrrole ring leads to lower mass aromatic fragments ().

Comparative Analysis: Target vs. Alternatives

This section compares the target product against its most common "alternatives" in a reaction mixture: the starting material (5-Bromo) and the unfunctionalized scaffold (7-Azaindole).

Table 1: Spectral Fingerprint Comparison

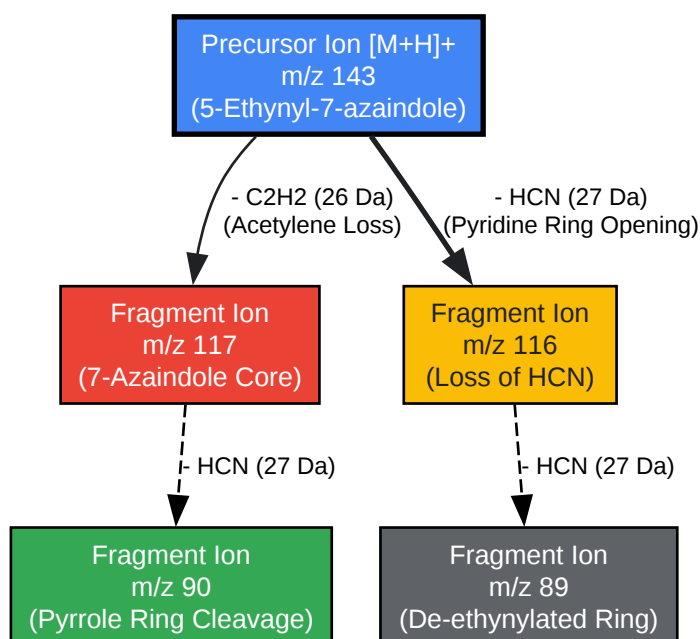
Feature	5-Ethynyl-7-azaindole (Target)	5-Bromo-7-azaindole (Precursor)	7-Azaindole (Scaffold)
Monoisotopic Mass	142.05 Da	195.96 Da	118.05 Da
[M+H] ⁺ (ESI)	m/z 143	m/z 197 / 199	m/z 119
Isotope Pattern	Single peak (M+1 minor)	1:1 Doublet ()	Single peak
Primary Neutral Loss	27 Da (HCN) / 26 Da ()	79/81 Da () or 80/82 Da ()	27 Da (HCN)
Diagnostic Fragment	m/z 116 (Ring contraction)	m/z 118 (Debrominated core)	m/z 92 (Pyrrole cation)
Retention Time (RP-LC)	Mid-eluting (Moderate polarity)	Late-eluting (Hydrophobic)	Early-eluting (Polar)

Performance Insight:

- Purity Check: If your MS spectrum for 5-ethynyl-7-azaindole shows a "twin peak" pattern separated by 2 Da (e.g., 197/199), your sample is contaminated with unreacted 5-bromo precursor.
- Stability: The 5-ethynyl derivative is prone to oxidative dimerization (Glaser coupling) if stored improperly. Watch for a dimer peak at m/z 283 ().

Mechanistic Visualization

The following diagram illustrates the competitive fragmentation pathways for the protonated 5-ethynyl-7-azaindole ion ().



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Figure 1: Competitive fragmentation pathways of protonated 5-ethynyl-7-azaindole. The primary pathway involves the ejection of HCN from the pyridine ring.

Experimental Protocol: Validation Workflow

To replicate these results or validate the identity of a synthesized batch, follow this self-validating LC-MS/MS protocol.

Reagents & Equipment

- Instrument: Q-TOF or Orbitrap Mass Spectrometer (High Resolution is preferred for exact mass confirmation).
- Mobile Phase A: Water + 0.1% Formic Acid.
- Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
- Column: C18 Reverse Phase (e.g., Waters BEH C18,).

Step-by-Step Methodology

- Sample Preparation:
 - Dissolve 1 mg of 5-ethynyl-7-azaindole in 1 mL of MeOH:H₂O (50:50).
 - Dilute to a final concentration of 1 g/mL (approx. 7 M) to avoid detector saturation and dimer formation.
- LC Gradient Setup:
 - 0-1 min: 5% B (Isocratic hold).
 - 1-6 min: Linear ramp to 95% B.
 - Flow Rate: 0.4 mL/min.
 - Note: The ethynyl derivative is moderately lipophilic and should elute after the unsubstituted 7-azaindole but before the bromo-derivative.
- MS Source Parameters (ESI+):

- Capillary Voltage: 3.0 kV.
- Cone Voltage: 30 V (Keep low to prevent in-source fragmentation).
- Source Temp: 120°C.
- Desolvation Temp: 350°C.
- MS/MS Acquisition:
 - Select precursor m/z 143.06.
 - Apply Collision Energy (CE) ramp: 15–35 eV.
 - Validation Criteria:
 - At 15 eV: Parent ion () should dominate.
 - At 25 eV: Appearance of daughter ions (and).
 - At 35 eV: Dominance of deep fragments ().
- Data Interpretation:
 - Confirm exact mass within 5 ppm error (Theoretical: 143.0607).
 - Verify absence of M+2 peak > 5% relative abundance (rules out Br/Cl contamination).

References

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[Link](#)

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